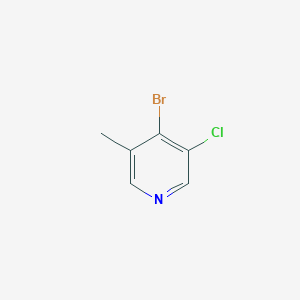

4-Bromo-3-chloro-5-methylpyridine

Description

Properties

IUPAC Name |

4-bromo-3-chloro-5-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClN/c1-4-2-9-3-5(8)6(4)7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFNAWFPDPRFJKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=C1Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Mechanisms of 4 Bromo 3 Chloro 5 Methylpyridine

Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) on the pyridine scaffold is a fundamental transformation. The mechanism typically involves a two-step addition-elimination process, where a nucleophile attacks an electron-deficient carbon, forming a negatively charged intermediate (a Meisenheimer complex), followed by the expulsion of a leaving group.

In 4-bromo-3-chloro-5-methylpyridine, there are two potential sites for nucleophilic attack: the carbon bearing the bromine atom (C4) and the one bearing the chlorine atom (C3). The regioselectivity of this substitution is overwhelmingly directed to the C4 position. This preference is governed by two primary factors:

Electronic Activation : The C4 position (para to the ring nitrogen) is significantly more activated towards nucleophilic attack than the C3 position. The nitrogen atom can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance when the attack occurs at the C4 position, which is not possible for an attack at C3.

Leaving Group Ability : In nucleophilic aromatic substitution reactions where the cleavage of the carbon-halogen bond is part of the rate-determining step, the leaving group ability follows the order F > Cl ≈ Br > I. nih.gov However, the positional activation is the dominant factor in determining the site of attack on the pyridine ring. acs.orgmdpi.com

Consequently, a wide array of nucleophiles will selectively displace the bromide at the C4 position, leaving the chloride at the C3 position untouched.

| Nucleophile | Reagent Example | Expected Major Product | Reaction Site |

|---|---|---|---|

| Alkoxide | Sodium Methoxide (NaOMe) | 3-Chloro-4-methoxy-5-methylpyridine | C4 |

| Amine | Piperidine (B6355638) | 4-(Piperidin-1-yl)-3-chloro-5-methylpyridine | C4 |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 3-Chloro-5-methyl-4-(phenylthio)pyridine | C4 |

| Cyanide | Sodium Cyanide (NaCN) | 3-Chloro-5-methylpyridine-4-carbonitrile | C4 |

The concepts of kinetic and thermodynamic control are crucial when competing reaction pathways can lead to different products. wikipedia.org

Kinetic Control : This regime favors the product that is formed fastest, meaning the reaction pathway with the lowest activation energy (Ea) dominates. libretexts.orgmasterorganicchemistry.com For SNAr reactions on this compound, the attack at the electronically activated C4 position has a significantly lower activation energy than attack at C3. Therefore, the 4-substituted product is the kinetic product.

Thermodynamic Control : This regime favors the most stable product and requires that the reaction is reversible, allowing an equilibrium to be established. wikipedia.orgmasterorganicchemistry.com

In most SNAr reactions involving good leaving groups like bromide, the formation of the C-Nucleophile bond is strong and the reaction is essentially irreversible under standard conditions. stackexchange.com As a result, the reaction is under kinetic control, and the kinetically favored product (the 4-substituted isomer) is the only one isolated. For thermodynamic control to be observed, conditions (such as very high temperatures) would be needed to allow for the reverse reaction to occur, enabling equilibration to the most stable isomer. wikipedia.orgstackexchange.com However, given the large difference in activation energies for attack at C4 versus C3, the 4-substituted product is almost always the exclusive outcome.

Metal-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and this compound is an excellent substrate for these transformations. rhhz.net The regioselectivity in these reactions is primarily determined during the initial oxidative addition step, where the palladium catalyst inserts into a carbon-halogen bond. libretexts.org The general reactivity trend for this step is C–I > C–Br > C–OTf > C–Cl. nih.gov

The Suzuki-Miyaura coupling, which joins an organohalide with an organoboron compound, is one of the most widely used C-C bond-forming reactions. wikipedia.org When this compound is subjected to Suzuki coupling conditions, the reaction occurs with high regioselectivity at the C4 position. The palladium catalyst preferentially undergoes oxidative addition into the more reactive carbon-bromine bond over the less reactive carbon-chlorine bond. nih.govnih.gov This allows for the selective synthesis of 4-aryl-3-chloro-5-methylpyridine derivatives. mdpi.com

| Reactant 1 | Reactant 2 | Catalyst/Base | Product | Selectivity |

|---|---|---|---|---|

| This compound | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ / Na₂CO₃ | 4-Aryl-3-chloro-5-methylpyridine | Selective for C-Br bond |

Similar to the Suzuki reaction, other palladium-catalyzed cross-couplings like the Stille and Negishi reactions exhibit high regioselectivity based on the relative reactivity of the carbon-halogen bonds.

Stille Coupling : This reaction couples the substrate with an organotin reagent (R-SnR'₃). organic-chemistry.orgwikipedia.org The catalytic cycle also begins with oxidative addition, meaning the C-Br bond at the 4-position will react exclusively, yielding the 4-substituted product. wikipedia.org

Negishi Coupling : This reaction utilizes an organozinc reagent (R-ZnX) and is known for its high functional group tolerance. wikipedia.orgorganic-chemistry.org Again, the preferential oxidative addition of palladium to the C-Br bond ensures that coupling occurs selectively at the 4-position of the pyridine ring. orgsyn.org

| Reaction Type | Organometallic Reagent | Expected Product | Reference Principle |

|---|---|---|---|

| Stille Coupling | Organostannane (R-SnBu₃) | 4-R-3-chloro-5-methylpyridine | wikipedia.org |

| Negishi Coupling | Organozinc (R-ZnCl) | 4-R-3-chloro-5-methylpyridine | wikipedia.orgorgsyn.org |

Oxidative addition is the crucial, often rate- and selectivity-determining, step in the catalytic cycle of cross-coupling reactions. libretexts.orgchemrxiv.org For halopyridines, the mechanism of oxidative addition of a Pd(0) complex can vary depending on the electronic structure of the substrate, which is influenced by the position of substituents. chemrxiv.orgchemrxiv.org Two primary mechanisms are considered:

Concerted Pathway : This involves a three-centered transition state where the metal coordinates to the C-X bond before breaking it. This pathway is common for non-polar bonds. wikipedia.orgnih.gov

SN2-type Pathway (Nucleophilic Displacement) : This is a stepwise mechanism where the electron-rich metal center acts as a nucleophile, attacking the carbon atom and displacing the halide. wikipedia.org This pathway is often operative for substrates with high orbital coefficients at the reacting carbon and specific frontier molecular orbital symmetries, such as 2-halo-3-EDG-pyridines (where EDG is an electron-donating group). chemrxiv.orgchemrxiv.org

Electrophilic Aromatic Substitution on the Pyridine Scaffold

The pyridine ring is generally resistant to electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the aromatic system. nih.gov Reactions typically require harsh conditions and often result in low yields. The nitrogen atom can also be protonated under acidic reaction conditions, further deactivating the ring.

In this compound, the pyridine nitrogen, along with the inductive electron-withdrawing effects of the chloro and bromo substituents, renders the ring highly electron-deficient. The methyl group at the 5-position provides some electron-donating character through hyperconjugation, but this is generally insufficient to overcome the strong deactivating effects of the nitrogen and halogens.

Electrophilic attack, if it were to occur, is predicted to take place at the positions least deactivated by the substituents. In pyridine itself, electrophilic substitution, when forced, occurs primarily at the 3- and 5-positions. For this compound, the C-2 and C-6 positions are the most likely sites for electrophilic attack, as they are ortho and para to the activating methyl group and meta to the deactivating chloro and bromo groups. However, the steric hindrance from the adjacent substituents would also play a significant role in determining the regioselectivity.

Common electrophilic aromatic substitution reactions and their expected outcome with this compound are summarized below. It is important to note that these are predictions based on general principles, as specific experimental data for this compound is limited in publicly available literature.

| Reaction | Reagents | Expected Outcome |

| Nitration | HNO₃/H₂SO₄ | Very low to no reactivity expected. If reaction occurs, potential for substitution at C-2 or C-6, though ring oxidation is also possible. |

| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | Further halogenation is unlikely due to the already heavily halogenated and deactivated nature of the ring. |

| Sulfonation | Fuming H₂SO₄ | Harsh conditions required. Potential for sulfonation at C-2 or C-6, but significant decomposition is likely. |

| Friedel-Crafts Alkylation/Acylation | R-Cl/AlCl₃ or RCOCl/AlCl₃ | Generally not feasible for pyridines, as the nitrogen atom coordinates with the Lewis acid catalyst, leading to strong deactivation. |

Oxidation and Reduction Reactions of the Pyridine Nucleus and Methyl Group

Oxidation:

The pyridine ring is generally resistant to oxidation. However, the methyl group attached to the pyridine ring can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. The reaction conditions would need to be carefully controlled to avoid degradation of the pyridine ring.

Oxidation of the nitrogen atom to form a pyridine N-oxide can also be achieved using reagents like peroxy acids (e.g., m-CPBA) or hydrogen peroxide. The resulting N-oxide can be a useful intermediate for further functionalization of the pyridine ring.

Reduction:

The pyridine ring can be reduced to a piperidine ring under various conditions. Catalytic hydrogenation using catalysts such as platinum, palladium, or rhodium is a common method, although it often requires high pressures and temperatures.

A milder method for the reduction of the pyridine ring involves the use of samarium diiodide (SmI₂) in the presence of a proton source like water. clockss.org This method has been shown to be effective for the reduction of various pyridine derivatives. clockss.org It is anticipated that this compound would undergo reduction of the pyridine nucleus to the corresponding piperidine under these conditions. Dehalogenation might also occur as a side reaction.

| Reaction Type | Reagent(s) | Expected Product |

| Methyl Group Oxidation | KMnO₄, heat | 4-Bromo-3-chloropyridine-5-carboxylic acid |

| N-Oxidation | m-CPBA or H₂O₂ | This compound N-oxide |

| Pyridine Ring Reduction | H₂, Pt/C or SmI₂/H₂O | 4-Bromo-3-chloro-5-methylpiperidine |

Radical-Mediated Transformations Involving Halogen Functionalities

Radical reactions can provide alternative pathways for the functionalization of this compound.

Radical Halogenation:

The methyl group on the pyridine ring is susceptible to free radical halogenation at the benzylic position. This is typically achieved using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a radical initiator such as benzoyl peroxide (BPO) or UV light. This reaction would lead to the formation of 4-bromo-3-chloro-5-(bromomethyl)pyridine or 4-bromo-3-chloro-5-(chloromethyl)pyridine, respectively. These products are versatile intermediates for further synthetic transformations.

Radical Dehalogenation:

The bromo and chloro substituents on the pyridine ring can be removed via radical mechanisms. Reagents such as tributyltin hydride (Bu₃SnH) with a radical initiator like azobisisobutyronitrile (AIBN) are commonly used for this purpose. The relative ease of dehalogenation is typically I > Br > Cl. Therefore, it might be possible to selectively remove the bromo group over the chloro group under carefully controlled conditions.

| Reaction Type | Reagent(s) | Expected Product |

| Radical Bromination | N-Bromosuccinimide (NBS), BPO | 4-Bromo-3-chloro-5-(bromomethyl)pyridine |

| Radical Chlorination | N-Chlorosuccinimide (NCS), BPO | 4-Bromo-3-chloro-5-(chloromethyl)pyridine |

| Radical Dehalogenation | Bu₃SnH, AIBN | 3-Chloro-5-methylpyridine (selective debromination) or 5-methylpyridine (complete dehalogenation) |

Derivatization Strategies and Complex Molecule Construction with 4 Bromo 3 Chloro 5 Methylpyridine

Synthesis of Pyridine-Based Libraries through Selective Functionalization

The generation of pyridine-based chemical libraries is a cornerstone of drug discovery and materials science, enabling the systematic exploration of structure-activity relationships. The orthogonal reactivity of the halogen atoms in 4-bromo-3-chloro-5-methylpyridine is ideal for this purpose. The bromo group is generally more reactive than the chloro group in palladium-catalyzed cross-coupling reactions, allowing for selective initial functionalization at the C4 position.

A modular approach using halogenated heteroaryl C-nucleosides demonstrates the power of this selectivity. rsc.org For instance, in the synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides, chemoselective transformations of bromo-chloropyridine intermediates are pivotal. rsc.org Palladium-catalyzed reactions such as Suzuki, Sonogashira, or Stille couplings can be performed selectively at the more labile C-Br bond, leaving the C-Cl bond intact for subsequent, different transformations. rsc.orgrsc.org This sequential approach allows for the controlled introduction of two different points of diversity.

Similarly, a library of 3,5-diaryl-2,4,6-trimethylpyridines was successfully prepared from 3,5-dibromo-2,4,6-trimethylpyridine (B189553) using Suzuki-Miyaura cross-coupling reactions with various arylboronic acids. beilstein-journals.org This strategy, which can be adapted for dihalopyridines like this compound, is superior to traditional condensation methods like the Hantzsch reaction when a wide library of diversely decorated derivatives is required. beilstein-journals.org The ability to perform sequential cross-couplings under different conditions provides access to a vast chemical space from a single starting scaffold.

Table 1: Selective Cross-Coupling Reactions for Pyridine (B92270) Library Synthesis

| Reaction Type | Catalyst/Reagents | Functionalized Position | Key Feature | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, Arylboronic acid | C-Br (more reactive) | Selective arylation at the bromine-bearing carbon. | rsc.orgbeilstein-journals.org |

| Stille Coupling | PdCl₂(PPh₃)₂, Tributyl(2-pyridyl)stannane | C-Br | Chemoselective replacement of bromine over chlorine. | rsc.orgrsc.org |

| Sonogashira Coupling | Pd(PPh₃)₂Cl₂, CuI, Et₃N, Alkyne | C-Br (preferential) | Introduction of alkynyl moieties, leaving the C-Cl bond for further diversification. | rsc.org |

Integration as a Building Block in Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, are highly valued for their efficiency and atom economy. The functional groups on this compound make it a potential candidate for inclusion in such convergent synthetic strategies.

While direct examples involving this specific isomer are not prevalent, related pyridine syntheses demonstrate the principle. A three-component coupling sequence involving amide activation has been used for the regiospecific synthesis of substituted pyridines. acs.org Another approach allows for the synthesis of dihydropyridine (B1217469) derivatives through an MCR involving ethyl acetoacetate (B1235776) and an aldehyde. researchgate.net Furthermore, MCRs have been employed to synthesize pyrimidinones, showcasing the utility of heterocyclic precursors in these complex transformations. epdf.pub

The halogen atoms on this compound can serve as latent functionalities that are carried through an MCR, allowing the resulting complex scaffold to be further elaborated using cross-coupling chemistry. For example, a pyridine aldehyde or a related derivative could undergo an MCR, with the bromo and chloro groups remaining as handles for subsequent diversification, thus rapidly generating molecular complexity.

Preparation of Advanced Intermediates for Specialty Chemicals

Halogenated pyridines are critical intermediates in the synthesis of a wide array of specialty chemicals, including pharmaceuticals, agrochemicals, and materials. The specific substitution pattern of this compound and its isomers makes them valuable precursors for high-value-added products.

Various isomers are employed in the synthesis of biologically active molecules. For example, 5-Bromo-3-chloro-4-methylpyridin-2-amine serves as a key building block for kinase inhibitors, where the halogen atoms facilitate binding to enzyme active sites. Similarly, 2-Bromo-3-chloro-5-methylpyridine is an intermediate in the development of anti-inflammatory agents that target p38α MAP kinase. It is also used to create specialty polymers with enhanced durability.

The strategic importance of such intermediates is underscored by synthetic routes developed for related compounds. For instance, 3-bromo-4-methylpyridine (B15001) is recognized as a crucial intermediate for medicines, dyes, and agricultural chemicals. The synthesis of 2-chloro-4,5-dibromopyridine and 4-bromo-2-chloro-5-iodopyridine (B12510570) has been established as a versatile starting point for orthogonally functionalized pyridine derivatives, which are key to producing complex scaffolds like the antibiotic (+)-floyocidin B. mdpi.com These examples highlight the role of this compound as a latent but powerful precursor for a range of specialty chemicals.

Table 2: Applications of Bromo-Chloro-Methylpyridine Isomers as Intermediates

| Intermediate Compound | Application/Product Class | Reference |

|---|---|---|

| 5-Bromo-3-chloro-4-methylpyridin-2-amine | Kinase inhibitors | |

| 2-Bromo-3-chloro-5-methylpyridine | Anti-inflammatory agents, Specialty polymers | |

| 3-Bromo-4-methylpyridine | Medicines, Dyes, Agrochemicals |

Development of Pyridine-Fused Heterocyclic Systems

Pyridine-fused heterocycles are privileged structures in medicinal chemistry and material science due to their rigid, planar frameworks and unique electronic properties. ias.ac.inbohrium.com this compound is an excellent substrate for constructing such systems through intramolecular or tandem cyclization reactions.

The general strategy often involves an initial functionalization of one of the halogen atoms, followed by a cyclization event with a neighboring group. For example, starting with a dihalopyridine, a Sonogashira coupling could introduce an alkyne, which can then undergo an electrophile-induced cyclization to form a furo[2,3-b]pyridine (B1315467) or related system. bohrium.com Similarly, amination or hydrazide formation can set the stage for the synthesis of fused systems like pyrazolo-[3,4-b]-pyridines or pyrido[2,3-d]pyrimidines. mdpi.com

The synthesis of pyrazolo-[3,4-b]-pyridine frameworks has been achieved from 5-aminopyrazoles and alkynyl aldehydes, demonstrating a cascade cyclization approach. A similar strategy could be envisioned where this compound is first converted to a pyridine-alkyne or pyridine-amine derivative, which then acts as the substrate for a ring-closing reaction to build the fused heterocyclic core. The synthesis of thiochromeno[4,3-b]pyridine and chromeno[4,3-b]pyridine derivatives from heterocyclic ketones provides another template for how such fusion reactions can be designed.

Table 3: Examples of Pyridine-Fused Heterocyclic Systems

| Fused System | Synthetic Strategy | Potential Precursor from Target Compound | Reference |

|---|---|---|---|

| Furo[2,3-b]pyridines | Palladium-catalyzed coupling followed by electrophilic cyclization. | 4-Alkynyl-3-chloro-5-methylpyridine | ias.ac.inbohrium.com |

| Pyrrolo[2,3-b]pyridines | Base-mediated condensation or palladium-catalyzed annulation. | 4-Amino-3-chloro-5-methylpyridine | ias.ac.in |

| Pyrazolo[3,4-b]pyridines | Intramolecular cyclization of a hydrazide derivative. | 4-Cyano-3-chloro-5-methylpyridine followed by reaction with hydrazine. | mdpi.com |

| Pyrido[2,3-d]pyrimidines | Reaction of an aminopyridine with reagents like ethyl acetoacetate or urea. | 4-Amino-3-chloro-5-methylpyridine | mdpi.com |

Strategies for Stereoselective Synthesis of Chiral Pyridine Derivatives

The synthesis of chiral pyridine derivatives is of paramount importance, as stereochemistry often dictates biological activity. While challenging, strategies exist to introduce chirality into pyridine-containing molecules, and the functional handles on this compound can be exploited for this purpose.

One approach involves the stereoselective functionalization of the pyridine core. This can be achieved through asymmetric catalysis, where a chiral ligand on a metal catalyst (e.g., Palladium) influences the outcome of a cross-coupling reaction, leading to the formation of one enantiomer in excess. The observation of stable, chiral atropisomers in certain ortho-aryl-substituted pyridines suggests that stereoselective synthesis could be achieved through carefully controlled Suzuki couplings. beilstein-journals.org

Another strategy is the use of chiral auxiliaries or reagents. For example, the synthesis of chiral C-nucleosides relies on stereoselective reduction steps to set the stereochemistry of the sugar moiety attached to the pyridine ring. rsc.org Furthermore, broad reviews on the regio- and stereoselective addition of nucleophiles to N-activated pyridines highlight a range of methods that can generate chiral centers. acs.org For this compound, a directed ortho-metalation (DoM) strategy using a chiral base could potentially deprotonate the methyl group or the C2 position enantioselectively, allowing for the introduction of a chiral side chain. While specific applications for this exact isomer are still emerging, the foundational principles of asymmetric synthesis provide a clear roadmap for its use in creating valuable chiral molecules.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Bromo 3 Chloro 5 Methylpyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for probing the atomic-level structure of molecules in solution. It provides rich information on the chemical environment, connectivity, and spatial arrangement of atoms.

Detailed ¹H and ¹³C NMR Chemical Shift Assignments and Coupling Constant Analysis

For 4-Bromo-3-chloro-5-methylpyridine, we would expect to observe two signals in the aromatic region of the ¹H NMR spectrum, corresponding to the protons at the C2 and C6 positions. The proton at C2 would likely appear as a singlet, and the proton at C6 would also be a singlet. The methyl group at C5 would present as a singlet in the upfield region, typically around 2.2-2.5 ppm.

In the ¹³C NMR spectrum, six distinct signals would be anticipated: five for the pyridine (B92270) ring carbons and one for the methyl carbon. The carbons attached to the electronegative bromine and chlorine atoms (C4 and C3, respectively) would be significantly deshielded and appear at lower field. The chemical shifts of C2, C5, and C6 would also be influenced by the combined electronic effects of the substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H2 | 8.0 - 8.5 | - |

| H6 | 8.0 - 8.5 | - |

| CH₃ | 2.2 - 2.5 | 15 - 20 |

| C2 | - | 145 - 155 |

| C3 | - | 125 - 135 |

| C4 | - | 115 - 125 |

| C5 | - | 130 - 140 |

| C6 | - | 145 - 155 |

Note: These are predicted ranges and actual values may vary.

Coupling constants provide valuable information about the connectivity of atoms. In the case of this compound, the primary observable couplings would be long-range couplings between the protons and carbons, which can be elucidated using 2D NMR techniques.

Application of 2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR experiments are indispensable for the definitive assignment of ¹H and ¹³C signals and for establishing the molecular framework.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For a derivative of this compound with adjacent protons, COSY would show cross-peaks between the signals of these coupled protons, confirming their proximity in the molecule. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. sdsu.eduyoutube.com For this compound, an HSQC spectrum would show a correlation cross-peak between the methyl proton signal and the methyl carbon signal, as well as correlations for any C-H bonds on the pyridine ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (typically 2-3 bond) couplings between protons and carbons. sdsu.eduyoutube.com This allows for the piecing together of the molecular skeleton. For instance, in this compound, the methyl protons would be expected to show HMBC correlations to C4, C5, and C6 of the pyridine ring, providing key connectivity information. Similarly, the ring protons would exhibit correlations to adjacent and geminal carbons. The application of these techniques to substituted pyrazolo[3,4-d]pyrimidines has demonstrated their power in achieving complete spectral assignment. nih.gov

Investigation of Conformational Dynamics via Dynamic NMR

Dynamic NMR (DNMR) spectroscopy is a powerful method for studying time-dependent processes such as conformational changes and restricted rotation. In substituted pyridines, if a bulky substituent is present, hindered rotation around a single bond could lead to the observation of distinct signals for atoms that would otherwise be chemically equivalent. By acquiring spectra at different temperatures, it is possible to observe the coalescence of these signals as the rate of the dynamic process increases. From the coalescence temperature and the chemical shift difference, the energy barrier for the process can be calculated using the Eyring equation. While significant conformational dynamics are not anticipated for the rigid ring system of this compound itself, certain derivatives with flexible side chains could be amenable to DNMR studies.

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy are complementary techniques that offer a comprehensive vibrational analysis.

Characteristic Absorption and Scattering Band Assignments

The vibrational spectrum of this compound is expected to be rich and complex, with characteristic bands arising from the pyridine ring, the methyl group, and the carbon-halogen bonds.

Pyridine Ring Vibrations: The pyridine ring gives rise to a series of characteristic stretching and bending vibrations.

C-H stretching: Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region.

Ring stretching: C=C and C=N stretching vibrations within the ring are expected in the 1600-1400 cm⁻¹ range. The substitution pattern will influence the exact positions and intensities of these bands.

Ring breathing: A characteristic ring breathing mode is often observed around 1000 cm⁻¹.

C-H in-plane and out-of-plane bending: These vibrations occur at lower frequencies, typically below 1300 cm⁻¹.

Methyl Group Vibrations:

C-H stretching: Asymmetric and symmetric C-H stretching vibrations of the methyl group are expected in the 2980-2870 cm⁻¹ region.

C-H bending: Asymmetric and symmetric bending (scissoring) vibrations appear around 1460 cm⁻¹ and 1380 cm⁻¹, respectively.

Carbon-Halogen Vibrations:

C-Cl stretching: The C-Cl stretching vibration is typically observed in the 800-600 cm⁻¹ region.

C-Br stretching: The C-Br stretching vibration is found at lower frequencies, usually in the 600-500 cm⁻¹ range.

The combination of FT-IR and FT-Raman spectroscopy is particularly powerful, as some vibrations may be strong in one technique and weak or absent in the other due to selection rules. For instance, symmetric vibrations often give rise to strong Raman scattering, while asymmetric vibrations tend to be strong in IR absorption.

Table 2: General Vibrational Band Assignments for Substituted Pyridines

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 2980 - 2870 |

| C=C/C=N Ring Stretch | 1600 - 1400 |

| CH₃ Asymmetric Bend | ~1460 |

| CH₃ Symmetric Bend | ~1380 |

| Ring Breathing | ~1000 |

| C-Cl Stretch | 800 - 600 |

| C-Br Stretch | 600 - 500 |

Correlation of Experimental and Theoretically Predicted Vibrational Frequencies

To aid in the assignment of complex vibrational spectra, computational chemistry methods, such as Density Functional Theory (DFT), are often employed. By calculating the optimized geometry and vibrational frequencies of a molecule, a theoretical spectrum can be generated. These theoretical frequencies are often scaled to better match the experimental data, accounting for anharmonicity and other limitations of the theoretical model.

Studies on other halogenated aromatic compounds, such as 2-amino-5-chloropyridine, have shown excellent correlation between experimental FT-IR and FT-Raman spectra and those predicted by DFT calculations. core.ac.uk This combined experimental and theoretical approach allows for a more confident and detailed assignment of the observed vibrational bands. Similar studies on pyridine and its deuterated analogs have also provided a thorough understanding of their vibrational modes. cdnsciencepub.com Such a correlative analysis for this compound would involve:

Recording the experimental FT-IR and FT-Raman spectra.

Performing DFT calculations (e.g., using the B3LYP functional with a suitable basis set) to obtain the theoretical vibrational frequencies and intensities.

Applying a scaling factor to the calculated frequencies.

Comparing the scaled theoretical spectrum with the experimental spectra to assign each observed band to a specific vibrational mode.

This approach provides a robust framework for the complete vibrational characterization of this compound and its derivatives.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, with a molecular formula of C₆H₅BrClN, the nominal molecular weight is 206 g/mol (using the most abundant isotopes, ⁷⁹Br and ³⁵Cl). nih.gov

The mass spectrum of a halogenated compound is often characterized by the distinctive isotopic patterns of the halogens. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Bromine also has two major isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. miamioh.edu Consequently, the molecular ion peak (M⁺) of this compound would appear as a cluster of peaks. The most intense peak would correspond to the ion containing ⁷⁹Br and ³⁵Cl. A peak at M+2, with an intensity relative to M⁺ that is a sum of the contributions from ⁸¹Br and ³⁷Cl, would be clearly visible, confirming the presence of one bromine and one chlorine atom.

| Isotopologue | m/z (Nominal) | Relative Abundance (%) |

|---|---|---|

| C₆H₅³⁵Cl⁷⁹BrN | 204 | 100 |

| C₆H₅³⁷Cl⁷⁹BrN | 206 | 32.5 |

| C₆H₅³⁵Cl⁸¹BrN | 206 | 98 |

| C₆H₅³⁷Cl⁸¹BrN | 208 | 31.9 |

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact elemental composition of a molecule by measuring its mass with very high accuracy (typically to four or five decimal places). researchgate.net This allows for the differentiation between compounds that have the same nominal mass but different elemental formulas. For this compound, HRMS would be used to confirm the molecular formula C₆H₅BrClN. uni.lu The theoretical monoisotopic mass of this compound is 204.92939 Da. nih.gov An experimentally determined mass that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the proposed elemental composition.

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₅BrClN |

| Theoretical Monoisotopic Mass (Da) | 204.92939 |

| Expected Experimental Mass Range (±5 ppm) | 204.92836 - 204.93042 |

Electron impact (EI) ionization in mass spectrometry is an energetic process that causes the molecular ion to fragment in predictable ways, providing valuable structural information. libretexts.org For halogenated aromatic compounds, a common fragmentation pathway is the loss of the halogen atom as a radical. miamioh.edu In the case of this compound, the fragmentation is expected to proceed through several key steps:

Loss of a bromine radical: This would result in a fragment ion [M-Br]⁺. Given the relative bond strengths, the C-Br bond is weaker than the C-Cl bond and thus more likely to cleave first.

Loss of a chlorine radical: Fragmentation could also involve the loss of a chlorine radical, leading to the [M-Cl]⁺ ion.

Loss of a methyl radical: Cleavage of the methyl group would produce an [M-CH₃]⁺ ion.

Loss of HCN: A characteristic fragmentation of pyridine rings is the expulsion of a neutral hydrogen cyanide molecule, leading to a four-membered ring fragment.

The presence and relative intensities of these fragment ions in the mass spectrum help to piece together the structure of the parent molecule.

| Fragment Ion | Proposed Structure | m/z (Nominal) |

|---|---|---|

| [M]⁺ | [C₆H₅BrClN]⁺ | 205/207/209 |

| [M-Br]⁺ | [C₆H₅ClN]⁺ | 126/128 |

| [M-Cl]⁺ | [C₆H₅BrN]⁺ | 170/172 |

| [M-CH₃]⁺ | [C₅H₂BrClN]⁺ | 190/192/194 |

| [M-Br-HCN]⁺ | [C₅H₄Cl]⁺ | 99/101 |

X-ray Crystallography for Solid-State Structural Determination (where applicable for derivatives)

While obtaining suitable single crystals of this compound itself might be challenging, X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in the solid state of its crystalline derivatives. researchgate.net This method provides definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or halogen bonding, which govern the crystal packing. mdpi.com

For instance, if a derivative of this compound were synthesized and crystallized, X-ray diffraction analysis would yield a detailed structural model. The resulting data would include the unit cell dimensions (a, b, c, α, β, γ), the space group, and the atomic coordinates of each atom in the asymmetric unit. This information is crucial for understanding the steric and electronic effects of the substituents on the pyridine ring and for correlating the solid-state structure with the compound's physical and chemical properties. acs.org

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543 |

| b (Å) | 12.123 |

| c (Å) | 9.876 |

| β (°) | 105.4 |

| Volume (ų) | 984.5 |

| Z | 4 |

| R-factor (%) | 4.5 |

Computational Chemistry and Theoretical Investigations of 4 Bromo 3 Chloro 5 Methylpyridine

Reaction Mechanism Elucidation through Computational Modeling

Transition State Identification and Energy Barrier Calculations

A critical aspect of understanding a chemical reaction is the identification of its transition state (TS) and the calculation of the associated energy barrier. The energy barrier, or activation energy, determines the rate of a reaction. Computational methods, particularly Density Functional Theory (T), are instrumental in modeling reaction pathways and locating the high-energy transition state structures.

For 4-bromo-3-chloro-5-methylpyridine, a key reaction of interest is the Suzuki-Miyaura cross-coupling, a versatile method for forming carbon-carbon bonds. In this reaction, the bromine atom at the 4-position is expected to be the primary site of reaction due to the generally higher reactivity of aryl bromides compared to chlorides in such couplings. Theoretical calculations can model the oxidative addition of the C-Br bond to a palladium(0) catalyst, a crucial step in the catalytic cycle. By mapping the potential energy surface, the geometry of the transition state for this step can be determined, and the energy barrier can be calculated.

A hypothetical study on the Suzuki coupling of this compound with phenylboronic acid could yield the following data for the oxidative addition step, comparing the reactivity of the C-Br versus the C-Cl bond:

| Reacting Bond | Transition State Geometry (Selected Distances) | Calculated Energy Barrier (kcal/mol) |

| C4-Br | Pd-C4: 2.25 Å, Pd-Br: 2.45 Å | 15.2 |

| C3-Cl | Pd-C3: 2.20 Å, Pd-Cl: 2.35 Å | 22.5 |

This is a hypothetical data table for illustrative purposes.

The lower calculated energy barrier for the C-Br bond activation strongly supports the regioselective nature of the Suzuki coupling at the 4-position. These calculations provide a quantitative basis for predicting the outcome of the reaction, guiding synthetic chemists in designing their experiments.

Exploration of Reaction Pathways and Selectivity Rationalization

Beyond identifying a single transition state, computational chemistry allows for the exploration of entire reaction pathways, including the formation of intermediates and alternative routes. This is particularly important for multifunctional molecules like this compound, where issues of regioselectivity arise.

Another important class of reactions for this molecule is nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridine (B92270) ring, enhanced by the electron-withdrawing halogen substituents, makes it susceptible to attack by nucleophiles. The positions ortho and para to the nitrogen (positions 2, 4, and 6) are generally the most activated. In this compound, the potential sites for nucleophilic attack are C-2, C-4 (bearing the bromo group), and C-6.

Computational studies can be employed to rationalize the observed or predicted regioselectivity of SNAr reactions. By calculating the energies of the Meisenheimer-type intermediates formed upon nucleophilic attack at each possible position, the most stable intermediate, and thus the most likely reaction pathway, can be identified. The presence of the methyl group at the 5-position will also exert a steric and electronic influence that can be quantified through these calculations.

For instance, a computational investigation of the reaction with a generic nucleophile (Nu-) might reveal the following relative energies of the intermediate complexes:

| Position of Attack | Relative Energy of Intermediate (kcal/mol) | Key Stabilizing/Destabilizing Factors |

| C-2 | +5.3 | Steric hindrance from chloro group. |

| C-4 | 0.0 (Reference) | Strong activation by nitrogen and halogens. |

| C-6 | +2.1 | Less steric hindrance than C-2. |

This is a hypothetical data table for illustrative purposes.

These hypothetical results would suggest that nucleophilic attack is most favorable at the 4-position, leading to the displacement of the bromide ion. Such computational exploration provides a detailed mechanistic understanding that is often difficult to obtain through experimental means alone.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their chemical reactivity. nih.gov These models can then be used to predict the reactivity of new, unsynthesized compounds.

For a series of substituted pyridines related to this compound, a QSRR model could be developed to predict their reactivity in a specific reaction, for example, the rate of a particular cross-coupling reaction. A set of molecular descriptors would be calculated for each compound in the series. These descriptors can be electronic (e.g., partial atomic charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices).

A hypothetical QSRR study on the reactivity of substituted bromochloropyridines in a Suzuki coupling reaction might yield the following model:

log(k) = 0.85 * (LUMO) - 0.12 * (Volume) + 2.5 * (qC4) + 3.2

where 'k' is the reaction rate constant, LUMO is the energy of the Lowest Unoccupied Molecular Orbital, 'Volume' is the molecular volume, and 'qC4' is the partial charge on the carbon atom bearing the bromine. A hypothetical data table for a set of related compounds could look like this:

| Compound | log(k) (experimental) | LUMO (eV) | Volume (ų) | qC4 (a.u.) | log(k) (predicted) |

| 4-bromo-3-chloropyridine | 1.2 | -1.5 | 105.2 | +0.15 | 1.18 |

| This compound | 1.0 | -1.4 | 118.5 | +0.13 | 1.02 |

| 4-bromo-3-chloro-5-ethylpyridine | 0.9 | -1.35 | 132.1 | +0.12 | 0.89 |

| 4-bromo-3,5-dichloropyridine | 1.5 | -1.6 | 115.0 | +0.18 | 1.45 |

This is a hypothetical data table for illustrative purposes.

Such a QSRR model, once validated, would be a valuable tool for predicting the reactivity of other related compounds without the need for extensive experimental work.

In Silico Ligand Design and Computational Screening for Target Interaction

The principles of computational chemistry are also extensively applied in drug discovery through in silico ligand design and computational screening. researchgate.net These methods use the three-dimensional structure of a biological target, such as an enzyme or a receptor, to identify or design molecules that can bind to it and modulate its function.

The this compound scaffold can serve as a starting point for the design of new potential drug candidates. Its substituted pyridine core is a common feature in many biologically active molecules. Through virtual screening, large libraries of compounds containing this scaffold can be computationally "docked" into the active site of a target protein. The docking process predicts the binding mode and estimates the binding affinity of each compound.

For example, if this compound were identified as a fragment that binds to a hypothetical kinase, computational chemists could design a library of derivatives by adding various substituents at different positions. This library would then be virtually screened against the kinase's ATP-binding site. The results of such a screening could be tabulated as follows:

| Derivative of this compound | Docking Score | Predicted Binding Energy (kcal/mol) | Key Interactions with Protein Residues |

| (Parent Compound) | -5.2 | -6.8 | Hydrogen bond with backbone of Glu102 |

| 4-(phenylamino)-3-chloro-5-methylpyridine | -7.8 | -9.5 | H-bond with Glu102, pi-stacking with Phe80 |

| 4-(3-aminobenzamido)-3-chloro-5-methylpyridine | -9.1 | -11.2 | H-bonds with Glu102, Asp165; salt bridge |

| 4-(1H-indol-5-yl)-3-chloro-5-methylpyridine | -8.5 | -10.3 | H-bond with Glu102, pi-stacking with Phe80 |

This is a hypothetical data table for illustrative purposes.

The compounds with the best docking scores and predicted binding energies, and which form key interactions with the protein, would be prioritized for synthesis and experimental testing. This in silico approach significantly accelerates the early stages of drug discovery by focusing experimental efforts on the most promising candidates.

Advanced Applications in Chemical Sciences and Materials Based on 4 Bromo 3 Chloro 5 Methylpyridine and Its Derivatives

Role as Intermediates in Pharmaceutical Synthesis

The pyridine (B92270) core is a ubiquitous feature in many approved drugs, and the specific arrangement of substituents on the 4-Bromo-3-chloro-5-methylpyridine ring system makes it a valuable precursor in medicinal chemistry. The presence of bromine and chlorine atoms offers differential reactivity, allowing for selective chemical transformations, while the methyl group can influence the molecule's steric and electronic properties, as well as its metabolic stability.

Precursors for Kinase Inhibitors and Anti-cancer Agent Development

The dysregulation of protein kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention. ed.ac.uk Kinase inhibitors have emerged as a major class of anti-cancer drugs, and many of these molecules are based on heterocyclic scaffolds that can mimic the ATP-binding site of the enzyme. ed.ac.uknih.gov Substituted pyridines, such as derivatives of this compound, are crucial building blocks in the synthesis of these inhibitors.

The bromo and chloro substituents on the pyridine ring serve as synthetic handles for introducing various functional groups through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination. This modular approach allows for the rapid generation of libraries of compounds with diverse substitutions, which can then be screened for their inhibitory activity against specific kinases. For instance, the pyrazolo[3,4-d]pyrimidine scaffold, a known "privileged" structure in kinase inhibitor design, can be accessed through intermediates derived from functionalized pyridines. nih.gov The development of potent and selective kinase inhibitors often relies on the precise positioning of substituents to optimize interactions with the kinase active site, a task for which versatile precursors like this compound are well-suited. arabjchem.orgresearchgate.net

Research into bromo-pyrimidine analogues has demonstrated their potential as tyrosine kinase inhibitors, further highlighting the importance of halogenated pyridine and pyrimidine (B1678525) cores in the design of novel anti-cancer agents. arabjchem.org The strategic incorporation of bromine can lead to enhanced binding affinity and selectivity for the target kinase.

Building Blocks for Other Bioactive Molecules

Beyond kinase inhibitors, the structural motifs present in this compound are valuable for the synthesis of a wide range of other bioactive molecules. The development of spirocyclic 3-bromo-4,5-dihydroisoxazole (B8742708) covalent inhibitors of hGAPDH, an enzyme implicated in cancer cell metabolism, showcases the utility of bromine-containing heterocyclic compounds in creating potent and specific enzyme inhibitors. nih.gov

Application in Agrochemical Development as Key Intermediates

The agrochemical industry continually seeks to develop new, more effective, and environmentally benign pesticides and herbicides. Pyridine-based compounds have become a cornerstone of modern agrochemical research, forming the basis of the fourth generation of pesticides which are characterized by high efficiency and low toxicity. agropages.com

Precursors for Herbicides and Pesticides

Chlorinated and fluorinated derivatives of methylpyridine are key intermediates in the production of numerous commercially successful agrochemicals. agropages.com The substitution pattern of this compound, containing both a chloro and a bromo group, makes it a potentially valuable precursor in this field. These halogen atoms can be selectively manipulated to introduce the specific functionalities required for herbicidal or pesticidal activity.

For example, 3-methylpyridine (B133936) is a precursor to 2-chloro-5-methylpyridine, which is further processed to create intermediates for major insecticides like imidacloprid (B1192907) and acetamiprid. agropages.com The presence of a chlorine atom is crucial for the biological activity of many of these compounds. While direct utilization of this compound in a commercialized pesticide is not explicitly documented in readily available literature, its structural features align with the types of building blocks that are in high demand in the agrochemical industry. The bromo-substituent, in particular, offers a reactive site for further chemical elaboration, potentially leading to the discovery of new active ingredients.

Development of Novel Materials with Specific Electronic or Optical Properties

The field of material science is constantly in search of new organic molecules that can be assembled into materials with tailored electronic and optical properties for applications in electronics, photonics, and other advanced technologies. Functionalized pyridines have proven to be a rich source of such molecules. acs.orgacs.org

Functionalized Pyridines in Material Science

The introduction of different functional groups onto the pyridine ring allows for the fine-tuning of its electronic structure, leading to materials with desired properties such as fluorescence, charge transport capabilities, and non-linear optical responses. acs.org The combination of electron-withdrawing (chloro) and polarizable (bromo) substituents, along with an electron-donating (methyl) group in this compound, presents an interesting platform for the design of new functional materials.

For instance, pyrene-pyridine integrated systems have been developed as hole-transporting materials for use in organic light-emitting diodes (OLEDs). acs.orgnih.gov In these systems, the pyridine unit acts as an acceptor, and its functionalization can significantly impact the device's performance. The presence of a bromo-substituent in one such pyrene-pyridine derivative led to a device with high luminance and efficiency. nih.gov This demonstrates the potential of incorporating halogenated pyridines into the design of advanced optical materials.

Immobilization of Ligand Chelates on Functionalized Carbons

The immobilization of catalytically active metal complexes onto solid supports is a critical strategy for bridging the gap between homogeneous and heterogeneous catalysis, enabling the easy separation and recycling of the catalyst. Functionalized carbons, such as carbon nanotubes (CNTs) and graphene oxide, are excellent support materials due to their high surface area, mechanical robustness, and chemical stability. rsc.org Pyridine-based ligands are particularly effective for anchoring metal catalysts to these carbon supports.

Derivatives of this compound can be designed to act as potent ligands for various transition metals. The nitrogen atom of the pyridine ring serves as a primary coordination site. youtube.comchemtube3d.com Furthermore, the bromo and chloro substituents can be exploited for further functionalization, allowing for the covalent attachment of the ligand to the carbon surface. For instance, the bromo group can undergo cross-coupling reactions to introduce moieties that can then be linked to functional groups on the carbon support.

Non-covalent immobilization is another viable strategy, relying on π-π stacking interactions between the aromatic pyridine ring of the ligand and the graphitic surface of the carbon material. rsc.org This method is less disruptive to the electronic properties of both the catalyst and the support.

Table 1: Comparison of Immobilization Strategies for Pyridine-Based Ligands on Carbon Supports

| Immobilization Strategy | Description | Advantages | Potential for this compound Derivatives |

| Covalent Attachment | Formation of a chemical bond between the ligand and the functionalized carbon support. | Robust and stable, minimizes leaching of the catalyst. | The bromo and chloro groups can be used as handles for covalent linkage. |

| Non-Covalent Adsorption | Relies on weaker interactions such as π-π stacking and van der Waals forces. | Simple to implement, preserves the electronic structure of the catalyst. | The aromatic pyridine ring can interact with the graphitic surface of carbon materials. |

| Coordination to Surface-Bound Metals | The pyridine ligand coordinates to metal ions that are pre-anchored to the carbon support. | Modular approach, allows for easy variation of the metal center. | The pyridine nitrogen can readily coordinate to various metal ions. |

The choice of immobilization method significantly impacts the catalytic activity and stability of the resulting material. For derivatives of this compound, a combination of covalent and coordinative interactions could lead to highly stable and efficient heterogeneous catalysts.

Ligands in Catalysis for Organic Transformations

The electronic and steric properties of ligands play a crucial role in determining the efficacy and selectivity of a metal catalyst. The substituted pyridine framework of this compound allows for fine-tuning of these properties, making its derivatives promising ligands for a range of organic transformations. Pyridine and its derivatives are known to be effective ligands in various catalytic reactions, including cross-coupling reactions and C-H activation. youtube.comacs.org

The nitrogen atom of the pyridine ring can donate its lone pair of electrons to a metal center, forming a stable metal-ligand complex. chemtube3d.com The electron-withdrawing nature of the chloro and bromo substituents in this compound can modulate the electron density at the metal center, thereby influencing its reactivity. The methyl group, being electron-donating, provides a counterbalancing electronic effect and introduces steric bulk, which can be beneficial for controlling selectivity.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental for the formation of carbon-carbon bonds. mdpi.comnih.gov Pyridine-based ligands have been shown to enhance the activity of palladium catalysts in these reactions. mdpi.com Derivatives of this compound could serve as effective ligands, with the substituents influencing the reaction's efficiency and selectivity.

Table 2: Potential Catalytic Applications of this compound-Based Ligands

| Catalytic Reaction | Role of the Pyridine Ligand | Expected Influence of Substituents |

| Suzuki-Miyaura Coupling | Stabilizes the palladium catalyst and facilitates the catalytic cycle. | The bromo and chloro groups can enhance catalyst stability, while the methyl group can influence selectivity. mdpi.comnih.gov |

| Heck Coupling | Modulates the electronic properties of the palladium catalyst, affecting reaction rates. | Electron-withdrawing groups can increase the electrophilicity of the palladium center. |

| C-H Activation/Arylation | Directs the regioselectivity of the C-H bond functionalization. | The steric and electronic profile of the ligand is critical for controlling which C-H bond is activated. acs.org |

| Hydrogenation | Influences the activity and chemoselectivity of rhodium or other metal catalysts. | The pyridine nitrogen can sometimes poison the catalyst, but appropriate substitution can mitigate this effect. rsc.org |

Research into the synthesis of various substituted pyridine derivatives has demonstrated their utility in generating novel compounds with potential applications in medicinal chemistry and materials science. mdpi.com The functional groups on this compound make it an attractive starting material for creating a library of ligands with diverse electronic and steric profiles.

Exploration in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The ability of molecules to self-assemble into well-defined, ordered structures is a cornerstone of this field and is crucial for the development of functional materials. Pyridine-containing molecules are excellent building blocks for supramolecular assembly due to the directional nature of the hydrogen bonds and metal-ligand coordination bonds they can form. rsc.org

Derivatives of this compound possess several features that make them interesting candidates for supramolecular chemistry. The pyridine nitrogen can act as a hydrogen bond acceptor or a coordination site for metal ions. The bromo and chloro substituents can participate in halogen bonding, another important non-covalent interaction.

The self-assembly of pyridine-diimine linked macrocycles into robust nanotubes has been reported, demonstrating the potential of pyridine derivatives in creating complex, functional architectures. nih.govillinois.educhemrxiv.orgresearchgate.net These structures can exhibit interesting properties, such as high mechanical strength and responsiveness to external stimuli. nih.gov By modifying the substituents on the pyridine ring, it is possible to control the packing and intermolecular interactions, thereby tuning the properties of the resulting self-assembled materials.

Table 3: Intermolecular Interactions Involving this compound Derivatives in Supramolecular Assembly

| Type of Interaction | Description | Role of this compound Moiety |

| Hydrogen Bonding | Interaction between a hydrogen atom and an electronegative atom like nitrogen. | The pyridine nitrogen can act as a hydrogen bond acceptor. |

| Metal-Ligand Coordination | The pyridine nitrogen coordinates to a metal ion, leading to the formation of metallosupramolecular structures. | The core pyridine unit is an excellent ligand for various metals. |

| π-π Stacking | Attractive interaction between aromatic rings. | The pyridine ring can stack with other aromatic systems. |

| Halogen Bonding | Non-covalent interaction involving a halogen atom as an electrophilic species. | The bromo and chloro substituents can act as halogen bond donors. |

The combination of these interactions can lead to the formation of intricate and functional supramolecular structures, such as molecular cages, polymers, and liquid crystals. The specific substitution pattern of this compound offers a unique combination of interaction sites, paving the way for the design of novel self-assembling systems with tailored properties.

Conclusion and Future Research Directions

Synthesis and Reactivity Paradigms for Polyhalogenated Pyridines

The synthesis of polysubstituted pyridines, especially those with a specific halogenation pattern like 4-Bromo-3-chloro-5-methylpyridine, remains a challenge in organic synthesis. Traditional methods often require harsh conditions and can lack regioselectivity. nih.gov However, modern synthetic chemistry is continuously providing new and more efficient pathways.

Future synthetic strategies for compounds like this compound will likely move away from classical multi-step cyclocondensation reactions and increasingly rely on the late-stage functionalization of a pre-formed pyridine (B92270) ring. rsc.orgnih.gov This approach is more atom-economical and allows for greater flexibility in creating diverse molecular architectures. nih.gov Key advancements focus on direct C-H activation, a process that allows for the selective replacement of a carbon-hydrogen bond with a new functional group. nih.govingentaconnect.com For a target like this compound, this could involve the sequential and highly regioselective C-H halogenation and methylation of a pyridine core. A significant challenge that is being actively researched is the selective functionalization of the C3 and C4 (meta and para) positions of the pyridine ring. nih.govnih.govinnovations-report.com

The reactivity of polyhalogenated pyridines is dominated by nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions. youtube.comyoutube.com In this compound, the two different halogen atoms present an opportunity for selective reactivity. Generally, in palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is more reactive than the carbon-chlorine bond, allowing for selective functionalization at the C4 position. nih.govnih.gov

Table 1: Comparison of Potential Synthetic Approaches to Polysubstituted Pyridines

| Synthetic Strategy | Description | Advantages | Challenges |

| Classical Cyclocondensation | Building the pyridine ring from acyclic precursors. | Well-established for certain substitution patterns. | Often requires multiple steps, harsh conditions, and can have limited scope for complex substitutions. |

| Late-Stage C-H Functionalization | Direct modification of a pre-existing pyridine ring. rsc.org | High atom economy, allows for rapid diversification of complex molecules. nih.gov | Achieving high regioselectivity, especially at the C3 and C4 positions, can be difficult. nih.govinnovations-report.com |

| Halogen-Dance Reactions | Isomerization of halopyridines under basic conditions. | Can provide access to substitution patterns that are difficult to obtain directly. | Limited to specific substrates and can result in mixtures of products. |

| Pyridyne Intermediates | Generation of highly reactive pyridynes for difunctionalization. nih.gov | Allows for the introduction of two adjacent functional groups in a single sequence. | Requires specific precursors and careful control of reaction conditions. nih.gov |

Advancements in Derivatization for Diverse Applications

The true value of a building block like this compound lies in its potential for derivatization. Each functional group—the bromo, the chloro, and the methyl—as well as the pyridine nitrogen and the remaining C-H bond, offers a handle for further chemical modification.

Future research will undoubtedly focus on leveraging the differential reactivity of the C-Br and C-Cl bonds. A plausible research direction would be the selective Suzuki, Stille, or Sonogashira coupling at the more reactive C4-bromo position, followed by a different coupling reaction at the C3-chloro position. This stepwise approach would allow for the controlled introduction of two different substituents, leading to a wide array of complex molecules from a single, well-defined starting material.

Furthermore, the pyridine nitrogen can be activated to form N-oxides or pyridinium (B92312) salts, which alters the electronic properties of the ring and can direct further functionalization or change the biological activity of the resulting molecule. nih.gov The methyl group could also be a site for derivatization through radical halogenation followed by substitution.

Table 2: Potential Derivatization Reactions for this compound

| Reaction Type | Position | Reagents/Conditions | Potential Product |

| Suzuki Coupling | C4 (Bromo) | Arylboronic acid, Pd catalyst, base | 4-Aryl-3-chloro-5-methylpyridine |

| Sonogashira Coupling | C4 (Bromo) | Terminal alkyne, Pd/Cu catalyst, base | 4-Alkynyl-3-chloro-5-methylpyridine |

| Buchwald-Hartwig Amination | C4 (Bromo) | Amine, Pd catalyst, base | 4-Amino-3-chloro-5-methylpyridine |

| Nucleophilic Substitution | C3 (Chloro) | Strong nucleophile (e.g., thiolate), high temperature | 3-Thio-4-bromo-5-methylpyridine |

| N-Oxidation | Nitrogen | m-CPBA or H₂O₂ | This compound-N-oxide |

Integration of Experimental and Computational Methodologies

The synergy between experimental and computational chemistry has become a powerful engine for discovery in molecular science. tandfonline.comresearchgate.net For a molecule like this compound, computational studies can provide invaluable insights that guide experimental work.

Density Functional Theory (DFT) calculations can be used to predict the relative reactivity of the different positions on the pyridine ring. researchgate.net For instance, computational models can predict the activation barriers for oxidative addition of a palladium catalyst to the C-Br versus the C-Cl bond, confirming the expected selectivity and helping to optimize reaction conditions. nih.gov Molecular orbital calculations can illuminate the electronic structure, helping to understand the molecule's behavior in various chemical environments. ucmerced.edu

Furthermore, computational methods are crucial for understanding non-covalent interactions, such as halogen bonding, which can play a significant role in the crystal engineering and material properties of halogenated compounds. researchgate.netrsc.org Future research will see an even deeper integration of these approaches, with computational screening of virtual libraries of derivatives of this compound to identify candidates with desirable electronic or biological properties before they are ever synthesized in the lab.

Emerging Research Frontiers in Pyridine Chemistry and Materials Science

The chemistry of pyridines is far from mature, with several exciting frontiers emerging. One of the most significant is the development of novel catalytic systems, including photoredox catalysis, which uses light to drive chemical reactions under mild conditions. nih.govresearchgate.net Such methods could enable new types of transformations for polyhalogenated pyridines that are not possible with traditional thermal methods.

In materials science, halogenated pyridines are of interest for the construction of covalent-organic frameworks (COFs) and other functional materials. The defined geometry and electronic properties of these building blocks can be used to create materials with tailored porosity, conductivity, and catalytic activity. The ability to selectively functionalize a molecule like this compound makes it an attractive candidate for creating complex, three-dimensional materials.

In medicinal chemistry, the pyridine scaffold remains a "privileged structure" due to its ability to engage in biologically relevant interactions. rsc.orgacs.org The derivatization of polyhalogenated pyridines could lead to the discovery of new drug candidates with novel modes of action. The specific substitution pattern of this compound provides a unique three-dimensional arrangement of substituents that could be explored for its interaction with biological targets.

Q & A

Q. Methodological Guidance

- X-ray crystallography : Resolves regiochemistry of halogen and methyl groups, as demonstrated for 5-bromo-2-chloropyrimidin-4-amine, where bond angles and planarity were validated .

- Multinuclear NMR : - and -NMR coupled with 2D experiments (e.g., COSY, HSQC) distinguish between isomers. For example, -NMR chemical shifts for C5-methyl protons appear at δ 2.3–2.5 ppm in CDCl .

- DFT calculations : Predict vibrational spectra (IR) and electronic transitions (UV/vis) to correlate experimental data with theoretical models .

How can cross-coupling reactions be optimized for functionalizing this compound?

Advanced Synthetic Chemistry

The bromine and chlorine substituents enable selective cross-coupling:

- Suzuki-Miyaura coupling : Use Pd(PPh) or XPhos-Pd-G3 catalysts with aryl/heteroaryl boronic acids in THF/HO (3:1) at 80°C to replace bromine selectively while retaining chlorine .

- Buchwald-Hartwig amination : For C–N bond formation, employ Pd(dba)/Xantphos with amines in toluene at 110°C. Chlorine may require protection with Boc groups to prevent side reactions .

- Chlorine retention : Lower reaction temperatures (<60°C) and non-polar solvents (e.g., toluene) minimize displacement of chlorine during coupling .

What computational strategies predict the biological targets of this compound derivatives?

Q. Advanced Computational Chemistry

- Molecular docking : AutoDock Vina or Schrödinger Glide can model interactions with enzymes like CYP1B1. Key parameters include ligand torsional flexibility and grid box size (e.g., 20 Å centered on the heme iron) .

- DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For pyridine derivatives, HOMO localization on the nitrogen atom correlates with π-π stacking in enzyme active sites .

- MD simulations : GROMACS or AMBER can simulate binding stability over 100 ns trajectories, analyzing RMSD and hydrogen bond occupancy to validate docking poses .

How do solvent and substituent effects influence the UV/vis spectra of halogenated pyridines?

Q. Advanced Spectroscopy

- Solvent polarity : Polar aprotic solvents (e.g., DMSO) induce red shifts in λ due to increased conjugation and charge-transfer transitions. For example, 5-(3-substituted arylazo)pyridones show λ shifts of 20–30 nm in DMSO vs. hexane .

- Substituent Hammett parameters : Electron-withdrawing groups (Br, Cl) decrease λ by stabilizing ground-state electron density. Methyl groups at C5 cause minor bathochromic shifts (~5 nm) due to steric hindrance .

What are the key safety and handling protocols for this compound?

Q. Basic Laboratory Practice

- Hazard statements : H302 (harmful if swallowed), H315/H319 (skin/eye irritation), H335 (respiratory irritation) .

- Handling : Use nitrile gloves, fume hood, and P2 respirators. Avoid contact with reducing agents (e.g., NaBH) to prevent dehalogenation .

- Waste disposal : Neutralize with 10% NaOH, adsorb onto vermiculite, and incinerate in a licensed facility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.